molecular formula C25H44O3Si2 B081515 Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- CAS No. 13111-28-9

Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-

Cat. No. B081515
CAS RN: 13111-28-9
M. Wt: 448.8 g/mol
InChI Key: BDPGVCUMZYXUEQ-PZKPWAJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-, also known as ATBS, is a synthetic steroid that has been widely used in scientific research applications. This compound has been found to have potential applications in the fields of medicine, biochemistry, and physiology due to its unique structural and chemical properties.

Mechanism Of Action

The mechanism of action of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- is not fully understood, but it is believed to act through the androgen receptor pathway. Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to bind to the androgen receptor with high affinity, leading to the activation of downstream signaling pathways that result in the observed physiological effects.

Biochemical And Physiological Effects

Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- can stimulate the growth of osteoblasts, leading to increased bone density. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to stimulate muscle growth and improve insulin sensitivity in animal models. Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has also been found to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has several advantages as a research compound. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have a high affinity for the androgen receptor, making it a useful tool for studying androgen receptor signaling pathways. However, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has some limitations as a research compound. It is expensive and may not be readily available in some laboratories. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-. One area of interest is the potential use of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- as a treatment for osteoporosis and other bone-related diseases. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- may have applications in the treatment of muscle wasting disorders and insulin resistance. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-.

Synthesis Methods

The synthesis of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the trimethylsilyl ether derivative of androstenedione, which is then converted into Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- by reaction with trifluoroacetic acid.

Scientific Research Applications

Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been widely used in scientific research due to its potential applications in the fields of medicine, biochemistry, and physiology. This steroid has been found to have beneficial effects on bone density, muscle growth, and insulin sensitivity. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the treatment of various diseases.

properties

CAS RN

13111-28-9

Product Name

Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-

Molecular Formula

C25H44O3Si2

Molecular Weight

448.8 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16R)-10,13-dimethyl-3,16-bis(trimethylsilyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C25H44O3Si2/c1-24-13-11-18(27-29(3,4)5)15-17(24)9-10-19-20(24)12-14-25(2)21(19)16-22(23(25)26)28-30(6,7)8/h9,18-22H,10-16H2,1-8H3/t18-,19+,20-,21-,22+,24-,25-/m0/s1

InChI Key

BDPGVCUMZYXUEQ-PZKPWAJGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C

synonyms

3β,16α-Bis(trimethylsiloxy)androst-5-en-17-one

Origin of Product

United States

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